5-Bromo-6-chloro-2-cyclopropylpyrimidin-4(3H)-one
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Description
5-Bromo-6-chloro-2-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C7H6BrClN2O and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-6-chloro-2-cyclopropylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H6BrClN2O
- Molecular Weight : 249.49 g/mol
- CAS Number : 1706444-09-8
The compound exhibits various biological activities, primarily through its interaction with specific biological pathways:
- Kinase Inhibition : this compound has been studied for its role as a kinase inhibitor. Kinases are critical for many cellular processes, including cell growth, differentiation, and metabolism. The inhibition of specific kinases can lead to antiproliferative effects in cancer cells.
- Antiproliferative Effects : Research indicates that this compound may exert significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- DNA Repair Pathways : The compound's structural similarity to other pyrimidine derivatives suggests potential activity in modulating DNA repair pathways, particularly via the ATR (ATM and Rad3-related) kinase pathway, which is crucial for maintaining genomic stability.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various pyrimidine derivatives, including this compound, on human cancer cell lines. The compound demonstrated a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential.
- Mechanistic Insights : Another investigation into the mechanisms revealed that treatment with this compound resulted in the activation of apoptotic markers and a decrease in anti-apoptotic proteins within treated cells. This suggests a mechanism where the compound not only inhibits proliferation but also promotes programmed cell death.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an effective therapeutic agent in oncology.
Properties
Molecular Formula |
C7H6BrClN2O |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
5-bromo-4-chloro-2-cyclopropyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H6BrClN2O/c8-4-5(9)10-6(3-1-2-3)11-7(4)12/h3H,1-2H2,(H,10,11,12) |
InChI Key |
WEMUVFVOSVPBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C(=O)N2)Br)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.